N''-methyl-N-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine hydrochloride is a complex organic compound notable for its potential applications in pharmacology, particularly in the context of histamine receptor modulation and other therapeutic areas. This compound is classified under guanidine derivatives, which are known for their biological activity and utility in medicinal chemistry.
The compound can be sourced from various chemical suppliers and research institutions that specialize in organic synthesis and pharmaceutical intermediates. Its molecular formula is , with a molecular weight of approximately 253.32 g/mol. The compound may also be referenced under different names or as an impurity in pharmaceuticals, particularly those related to ulcer treatment and histamine receptor antagonism.
The synthesis of N''-methyl-N-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine hydrochloride typically involves multi-step organic reactions. Key methods include:
The synthesis may involve the use of solvents such as dimethylformamide or acetonitrile, and reagents like sodium hydride or potassium carbonate to facilitate reactions. Temperature control and reaction time are critical for optimizing yields and minimizing by-products.
The molecular structure of N''-methyl-N-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine hydrochloride features:
The compound's structural data can be summarized as follows:
COC(=NC#N)NCCSCc1nc[nH]c1C
InChI=1S/C10H15N5OS/c1-8-9(15-7-14-8)5-17-4-3-12-10(16-2)13-6-11/h7H,3-5H2,1-2H3,(H,12,13)(H,14,15)
N''-methyl-N-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine hydrochloride can participate in various chemical reactions including:
Reactivity studies often involve assessing the compound's interaction with biological targets such as histamine receptors or enzymes involved in metabolic pathways.
The mechanism of action for N''-methyl-N-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine hydrochloride primarily revolves around its ability to modulate receptor activity.
Biological assays typically measure the compound's efficacy through IC50 values against target receptors or enzymes.
Key physical properties include:
Relevant chemical properties include:
N''-methyl-N-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine hydrochloride has several scientific uses:
This compound represents a significant area of interest due to its structural complexity and potential therapeutic applications across various fields of medicinal chemistry and pharmacology.
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2